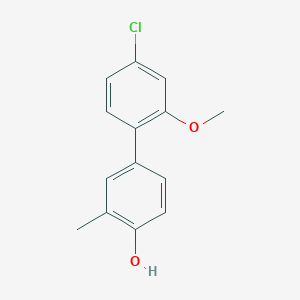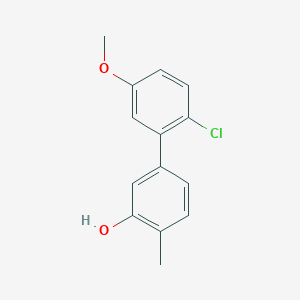
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is a chemical compound with a wide range of potential applications in scientific research. It is a phenolic compound that belongs to the class of phenols, which are compounds with hydroxyl groups attached to a benzene ring. 5-CMP-2-MP is a chlorinated derivative of 2-methylphenol and has a molecular weight of 168.59 g/mol. It is a solid compound with a melting point of approximately 105°C.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of other compounds, such as quinolines and thiophenes. It can also be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polymers.
Mecanismo De Acción
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research due to its ability to act as a catalyst in a variety of reactions. It is known to be a Lewis acid, which means it can act as an electron pair acceptor. This means that it can accept electrons from other molecules, allowing it to catalyze a variety of different reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments are its low cost and ease of synthesis. It is also a highly reactive compound, which makes it useful for a variety of reactions. However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. It is a volatile compound, which means it can evaporate quickly and can be difficult to contain. It is also a toxic compound, so it should be handled with care.
Direcciones Futuras
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in scientific research are still being explored. Some potential future directions for research include the development of new synthetic methods for the synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, the investigation of its effects on other enzymes and proteins, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the environmental impacts of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, as well as its potential toxicity.
Métodos De Síntesis
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This reaction involves the reaction of a phenol with an acyl chloride in the presence of anhydrous aluminium chloride. The resulting product is a chlorinated phenol. 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can also be synthesized from 2-methylphenol by a reaction with methyl chloroformate in the presence of anhydrous potassium carbonate.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-14(9)16)12-8-11(17-2)5-6-13(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIWGCFVRHHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683930 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-20-2 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

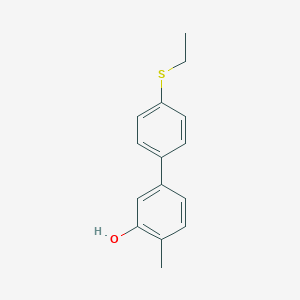


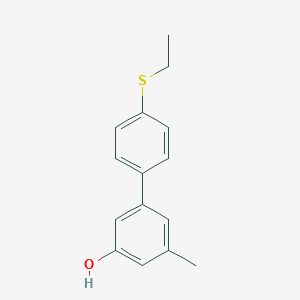




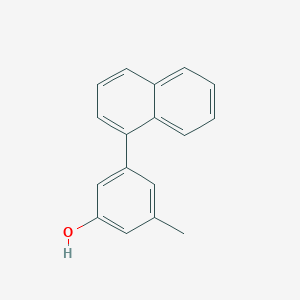
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)

